molecular formula C13H18N6O2S4 B4539415 N,N'-bis[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]pentanediamide

N,N'-bis[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]pentanediamide

Cat. No.: B4539415
M. Wt: 418.6 g/mol
InChI Key: ZSRYMPHMYIPUPH-UHFFFAOYSA-N
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Description

N,N’-bis[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]pentanediamide is a compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are known for their diverse biological activities and have been extensively studied for their potential applications in various fields such as medicine, agriculture, and materials science. The compound features two 1,3,4-thiadiazole rings substituted with ethylsulfanyl groups, connected by a pentanediamide linker.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-bis[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]pentanediamide typically involves the reaction of 5-(ethylsulfanyl)-1,3,4-thiadiazole-2-amine with a suitable pentanediamide precursor. The reaction is carried out under controlled conditions, often involving the use of a dehydrating agent to facilitate the formation of the amide bonds. The reaction mixture is usually heated to promote the coupling of the thiadiazole rings with the pentanediamide linker.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

N,N’-bis[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]pentanediamide can undergo various chemical reactions, including:

    Oxidation: The ethylsulfanyl groups can be oxidized to sulfoxides or sulfones under appropriate conditions.

    Reduction: The thiadiazole rings can be reduced to form dihydrothiadiazoles.

    Substitution: The hydrogen atoms on the thiadiazole rings can be substituted with various electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Electrophilic or nucleophilic reagents such as halogens, alkyl halides, or amines can be used under suitable conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethylsulfanyl groups would yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the thiadiazole rings.

Scientific Research Applications

    Biology: Thiadiazole derivatives are known for their biological activities, including antimicrobial, antifungal, and anticancer properties. This compound may be investigated for similar activities.

    Medicine: The compound could be explored for its potential as a therapeutic agent, particularly in the development of new drugs targeting specific biological pathways.

    Industry: The compound may find applications in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which N,N’-bis[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]pentanediamide exerts its effects would depend on its specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes or receptors, to modulate their activity. The ethylsulfanyl groups and thiadiazole rings could play a role in binding to these targets, potentially leading to inhibition or activation of specific pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2,4-bisnitrobenzamide
  • 1,2-bis(ethylsulfanyl)ethane
  • 2,2-bis(ethylsulfanyl)-N-methylacetamide

Uniqueness

N,N’-bis[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]pentanediamide is unique due to its specific structure, featuring two thiadiazole rings connected by a pentanediamide linker. This structure may confer unique properties, such as enhanced stability or specific biological activity, compared to other similar compounds.

Properties

IUPAC Name

N,N'-bis(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)pentanediamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N6O2S4/c1-3-22-12-18-16-10(24-12)14-8(20)6-5-7-9(21)15-11-17-19-13(25-11)23-4-2/h3-7H2,1-2H3,(H,14,16,20)(H,15,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSRYMPHMYIPUPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NN=C(S1)NC(=O)CCCC(=O)NC2=NN=C(S2)SCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N6O2S4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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